molecular formula C26H28N2O4 B11555138 N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide

N'-[(E)-(2,4-diethoxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide

Cat. No.: B11555138
M. Wt: 432.5 g/mol
InChI Key: RKFHOCGNEOWGJW-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, and they have a wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE typically involves the condensation reaction between 2,4-diethoxybenzaldehyde and 4-(4-methylphenoxy)benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenated solvents and strong nucleophiles.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as an enzyme inhibitor and in drug design.

    Industry: Utilized in the synthesis of dyes and other organic compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved include various metalloenzymes and their associated biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLIDENE]-4-[(4-METHYLPHENYL)METHOXY]BENZOHYDRAZIDE is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups provides a distinct electronic environment that can affect the compound’s interaction with metal ions and biological targets.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

N-[(E)-(2,4-diethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

InChI

InChI=1S/C26H28N2O4/c1-4-30-24-15-12-22(25(16-24)31-5-2)17-27-28-26(29)21-10-13-23(14-11-21)32-18-20-8-6-19(3)7-9-20/h6-17H,4-5,18H2,1-3H3,(H,28,29)/b27-17+

InChI Key

RKFHOCGNEOWGJW-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.